Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

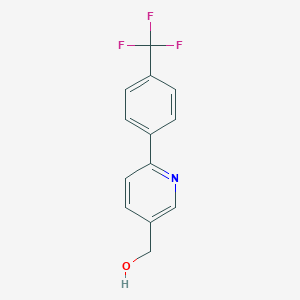

Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate is a chemical compound with the molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol . It is known for its unique structure, which includes a benzoate ester linked to a furan ring with amino and cyano substituents. This compound is used in various research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate typically involves the reaction of 4-cyanobenzoic acid with 5-amino-2-furancarbonitrile in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form amine derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Halogenated furan derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate is utilized in various scientific research fields:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and cyano groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The furan ring enhances the compound’s stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 4-(5-Amino-4-cyanofuran-2-yl)benzoate

- Ethyl 2-bromothiazole-4-carboxylate

- 3,4-Di(3-indolyl)-1H-pyrrole-2,5-dione

Uniqueness

Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring structure, coupled with amino and cyano substituents, makes it a versatile compound for various research applications .

Biologische Aktivität

Methyl 4-(5-amino-4-cyano-2-furyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR), highlighting key findings from diverse research studies.

- Molecular Formula: C₁₃H₁₀N₂O₃

- Molecular Weight: 242.23 g/mol

- CAS Number: 1261268-86-3

- Storage Conditions: Ambient temperature .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The specific synthetic pathways may vary, but they often include steps such as coupling reactions and functional group modifications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives possess activity against Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 12a | E. coli | 0.0195 mg/mL |

| 12a | C. albicans | 0.0048 mg/mL |

| 15 | E. coli | 0.0048 mg/mL |

| 15 | B. mycoides | 0.0098 mg/mL |

| 15 | C. albicans | 0.039 mg/mL |

These results suggest that this compound and its derivatives could be promising candidates for developing new antimicrobial agents .

Antiparasitic Activity

In vitro studies have evaluated the antiparasitic efficacy of similar compounds against protozoan parasites like Plasmodium falciparum and Trypanosoma cruzi. The selectivity index, which compares the IC50 values for mammalian cells and parasites, is a crucial metric in assessing the therapeutic potential of these compounds.

| Compound | Parasite | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| Compound A | P. falciparum | <0.1 | >100 |

| Compound B | T. cruzi | 0.5 | >50 |

These findings indicate that certain modifications to the core structure of this compound can enhance its antiparasitic activity while maintaining low toxicity to host cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound derivatives. Key observations include:

- Substitution Patterns: Variations in substituents on the aromatic rings significantly influence antimicrobial potency.

- Functional Groups: The presence of amino and cyano groups has been linked to enhanced biological activity.

- Hydrophobicity: Increased hydrophobic character often correlates with improved membrane permeability, enhancing efficacy against microbial targets.

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

- Study on Antifungal Activity : A series of benzoate derivatives were tested against Candida albicans, revealing that specific structural modifications led to increased antifungal activity, with MIC values dropping significantly with optimal substitutions .

- Antiparasitic Evaluation : A comprehensive study assessed the efficacy of various benzoate derivatives against Toxoplasma gondii, showing that certain modifications resulted in enhanced selectivity and reduced cytotoxicity .

Eigenschaften

IUPAC Name |

methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-17-13(16)9-4-2-8(3-5-9)11-6-10(7-14)12(15)18-11/h2-6H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHRJFHOJLXCQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=C(O2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261268-86-3 |

Source

|

| Record name | Benzoic acid, 4-(5-amino-4-cyano-2-furanyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261268-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.